molecular formula C11H9N3O3S B2635625 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53101-19-2

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2635625
CAS No.: 53101-19-2
M. Wt: 263.27
InChI Key: DODOJPOJYPUJMW-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as E. coli, B. mycoides, and C. albicans . These organisms are known to cause various infections in humans, and the compound’s antimicrobial activity is crucial in combating these pathogens .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives, which include this compound, exhibit their antimicrobial activity by interacting with the microbial cells . This interaction can lead to changes in the microbial cell, such as disruption of cell wall synthesis or inhibition of essential enzymes, which ultimately leads to the death of the microbial cell .

Biochemical Pathways

This compound, as a 1,3,4-thiadiazole derivative, may affect various biochemical pathways in the microbial cells . This interference can disrupt the normal functioning of the cell and lead to cell death .

Pharmacokinetics

The compound’s effectiveness as an antimicrobial agent suggests that it is likely to have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of growth or death of the targeted microbial cells . This is achieved through the compound’s interaction with the cells and its disruption of essential cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially affect the compound’s stability and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitroaniline with thioamide derivatives under specific conditions. One common method involves the reaction of 4-nitroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODOJPOJYPUJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 g of 2-amino-4-(4'-nitrophenyl)-1,3-thiazole (prepared in accordance with J. Chem. Soc. 1959, (2365) and 100 ml of acetic anhydride are heated for 3 hours at 140° C. Excess acetic anhydride is removed by vacuum distillation and the residue is treated with 500 ml of warm water, filtered, washed, and dried to constant weight, affording 34 g of 2-acetamido-4-(4'-nitrophenyl)-1,3-thiazole.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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